molecular formula C6H8Mg3O14P2 B562274 Ascorbyl monophosphate magnesium salt CAS No. 108910-78-7

Ascorbyl monophosphate magnesium salt

Cat. No.: B562274
CAS No.: 108910-78-7
M. Wt: 438.979
InChI Key: HTJNEBVCZXHBNJ-XCTPRCOBSA-H
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Description

Ascorbyl monophosphate magnesium salt, also known as L-ascorbic acid 2-phosphate magnesium salt, is a stable and water-soluble derivative of vitamin C specifically valuable for scientific research. It serves as a reliable source of L-ascorbic acid in cell culture systems, overcoming the instability of the native vitamin in aqueous solutions. Its primary research value lies in its ability to enhance collagen synthesis, provide potent antioxidant activity, and modulate inflammatory pathways. In research settings, this compound has been shown to significantly promote type I collagen synthesis and mRNA expression in human gingival fibroblasts, demonstrating its critical role in studying connective tissue regeneration and wound healing processes . Its potent antioxidant properties are evidenced by its capacity to decrease cell damage through the suppression of intracellular reactive oxygen species (ROS) induced by hydrogen peroxide . Furthermore, its anti-inflammatory mechanism of action has been characterized in studies on sebocytes, where it downregulates the expression of key inflammatory biomarkers such as IL-1β, IL-6, IL-8, and TNF-α induced by lipopolysaccharide (LPS) . Research also indicates it can inhibit the production of matrix metalloproteinases (MMPs) and antimicrobial peptides (AMPs), and suppress Toll-like receptor (TLR)-4 expression, which is a vital pathway in the innate immune response . Additionally, it has been documented to significantly reduce lipid peroxidation in cellular models, underscoring its protective effect against oxidative stress . These properties make this compound an essential research tool for investigations in dermatology, cell biology, periodontal disease, and inflammatory skin conditions such as acne vulgaris. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

trimagnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;diphosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6/t2-,5+;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJNEBVCZXHBNJ-XCTPRCOBSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Mg3O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ascorbyl monophosphate magnesium salt, also known as magnesium ascorbyl phosphate (MAP), is a stable derivative of vitamin C (ascorbic acid) that exhibits significant biological activity. This compound is increasingly utilized in cosmetic and pharmaceutical formulations due to its antioxidant properties, skin-whitening effects, and potential health benefits. This article explores the biological activity of MAP, supported by research findings, case studies, and data tables.

MAP is synthesized from ascorbic acid and phosphoric acid, providing enhanced stability compared to ascorbic acid alone. It is soluble in water and can be easily incorporated into various formulations, including creams and lotions. Upon application, MAP is dephosphorylated to release ascorbic acid in the skin, which contributes to its biological effects .

Antioxidant Activity

Mechanism of Action:
MAP functions primarily as an antioxidant. It scavenges free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. The antioxidant capacity of MAP is comparable to that of other well-known antioxidants like tocopherols and flavonoids .

Research Findings:
In vitro studies have demonstrated that MAP significantly reduces lipid peroxidation and enhances the activity of endogenous antioxidants such as glutathione peroxidase . Additionally, MAP has been shown to inhibit the expression of pro-inflammatory cytokines in human skin fibroblasts, indicating its potential role in reducing inflammation associated with oxidative damage .

Skin Benefits

Whitening Effects:
MAP is recognized for its skin-whitening properties. It inhibits melanin production by downregulating tyrosinase activity, a key enzyme involved in melanin synthesis. This effect has been substantiated by clinical studies where participants using MAP-containing formulations exhibited a noticeable reduction in hyperpigmentation over 12 weeks .

Collagen Synthesis:
MAP also promotes collagen synthesis, which is vital for maintaining skin elasticity and firmness. Studies indicate that MAP enhances fibroblast proliferation and collagen production through the activation of specific signaling pathways .

Case Studies

  • Clinical Trial on Hyperpigmentation:
    A double-blind study involving 60 participants assessed the efficacy of a cream containing 3% MAP over 12 weeks. Results showed a significant decrease in melanin index scores compared to a placebo group, confirming MAP's effectiveness in reducing hyperpigmentation.
  • Anti-Aging Effects:
    Another study evaluated the anti-aging effects of MAP in a cohort of elderly individuals. Participants applying a MAP-enriched serum reported improved skin texture and reduced appearance of fine lines after 8 weeks of consistent use .

Comparative Analysis

The following table summarizes the biological activities of MAP compared to other vitamin C derivatives:

PropertyThis compoundAscorbic AcidSodium Ascorbate
StabilityHighLowMedium
Antioxidant ActivityHighHighMedium
Skin Whitening EffectYesLimitedLimited
Collagen Synthesis PromotionYesYesNo
Anti-inflammatory PropertiesYesLimitedLimited

Scientific Research Applications

Cosmetic Applications

Magnesium Ascorbyl Phosphate is widely used in cosmetic formulations due to its stability and efficacy. Its applications include:

  • Skin Lightening : MAP inhibits tyrosinase activity, which is crucial for melanin production, making it effective in reducing hyperpigmentation and dark spots. A concentration of 10% is often recommended for optimal results .
  • Anti-Aging Products : MAP promotes collagen synthesis, similar to L-Ascorbic Acid but at lower concentrations, making it suitable for sensitive skin . It is included in formulations for creams, lotions, and serums aimed at reducing fine lines and improving skin texture.
  • Suncare Products : Its antioxidant properties help protect the skin from UV damage, making it a valuable ingredient in sunscreens and after-sun products .
  • Makeup Products : Due to its skin-beneficial properties, MAP is increasingly incorporated into makeup formulations to provide additional skincare benefits .

Table 1: Cosmetic Formulation Guidelines for MAP

Property Details
Typical Usage Rate 0.2% - 3%, up to 10%
Solubility 154 g/L at 25°C
Stability Stable at 80°C for up to 20 hours
pH Range for Formulation Best between pH 6.0 - 7.0
Appearance White to off-white powder with mild odor

Dermatological Applications

Research has highlighted MAP's effectiveness in treating various dermatological conditions:

  • Acne Treatment : A study demonstrated that MAP reduces inflammatory responses in sebocytes (oil-producing cells) when exposed to lipopolysaccharides (LPS), which trigger inflammation in acne . The treatment with MAP led to decreased expression of inflammatory cytokines and reduced lipid peroxidation.
  • Combination Therapies : In a clinical trial involving patients with pigmentation disorders, a combination of 5% MAP with other agents like niacinamide showed significant improvements in skin conditions without serious side effects . This suggests that MAP can be effectively integrated into multi-ingredient formulations for enhanced therapeutic outcomes.

Table 2: Clinical Study Findings on MAP

Study Focus Results Summary
Acne Vulgaris Treatment Decreased inflammatory markers; improved skin condition
Pigmentation Disorders Safe and well-tolerated; effective in combination with other agents

Food Science Applications

Beyond cosmetics and dermatology, MAP also finds applications in food science:

  • Antioxidant Properties : MAP acts as a potent antioxidant, which can help preserve food products by preventing oxidative degradation. This application is particularly relevant in the formulation of functional foods that aim to enhance health benefits through antioxidant intake .

Preparation Methods

Formation of Vitamin C Calcium Ascorbyl Phosphate

Vitamin C (1 mol), anhydrous calcium chloride (0.08–0.4 mol), and deionized water (1–5 mol) are mixed in a reactor at −10°C to 20°C. Sodium hydroxide (30–70% aqueous solution) adjusts the pH to 5–10.5, followed by sodium trimetaphosphate addition (1–2.5× vitamin C molar ratio). The reaction proceeds at 25–45°C for 2–6 hours, yielding vitamin C calcium ascorbyl phosphate.

Acid Hydrolysis to Vitamin C Phosphate

The calcium intermediate is washed and treated with sulfuric acid (pH 1.5–3.5) to produce vitamin C phosphate. This step replaces calcium ions with hydrogen, facilitating subsequent magnesium incorporation.

Nanofiltration Purification

A roll-type nanofiltration membrane (molecular weight cutoff: 500–1,500 Da) removes inorganic salts at 30–50°C, achieving a 90–98% rejection rate. This step ensures >95% purity by eliminating unreacted starting materials and byproducts.

Magnesium Ion Exchange

The filtrate is passed through weakly basic anion-exchange resin and eluted with hydrochloric acid (0.05–1.5 M). Magnesium oxide adjusts the pH to 7–11, precipitating APMg. The resin selectively binds phosphate groups, enabling precise magnesium stoichiometry.

Final Purification and Drying

Activated carbon filtration removes organic impurities, followed by ethanol (95%) addition to concentrate the solution. Spray drying at 140–160°C for 30–40 minutes produces a white powder with 96.57% purity and <5% residual moisture.

Key Advantages :

  • No organic solvents, reducing environmental impact.

  • Nanofiltration enhances purity without chromatography.

  • Scalable for industrial production (78.29 kg/batch reported).

Organic Solvent-Based Synthesis via Phosphorylation

The Korean patent KR910008733B1 describes an alternative route using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF):

Phosphorylation of Ascorbic Acid

Ascorbic acid (1 mol) is dissolved in DMF at 0–5°C. POCl₃ (1.2 mol) is added dropwise over 2 hours, maintaining pH 8–9 with sodium hydroxide. The mixture reacts for 4–6 hours, forming L-ascorbic acid-2-phosphoric acid ester.

Magnesium Salt Formation

The ester is treated with magnesium chloride hexahydrate (0.5 mol) in ethanol/water (3:1 v/v) at 25°C. The pH is adjusted to 6–7 using ammonia, precipitating APMg. Recrystallization from methanol yields a crystalline product.

Key Advantages :

  • High reaction efficiency due to POCl₃’s reactivity.

  • Crystalline product suitable for structural analysis.

Comparative Analysis of Synthesis Methods

ParameterAqueous-Phase MethodOrganic Solvent Method
Solvent WaterDMF/Ethanol
Catalyst Sodium hydroxideSodium hydroxide
Reaction Time 6–12 hours6–8 hours
Yield 78.29 kg (96.57% purity)Not specified
Purity Control Nanofiltration (94% rejection)Recrystallization
Environmental Impact Low (solvent-free)Moderate (organic waste)

Structural Characterization and Quality Control

Post-synthesis analyses ensure compliance with pharmaceutical standards:

Fourier-Transform Infrared Spectroscopy (FT-IR)

APMg exhibits characteristic peaks at 1,050 cm⁻¹ (P=O stretch) and 1,650 cm⁻¹ (C=O from ascorbyl moiety), confirming esterification.

Potentiometric Titration

Titration with 0.1 M HCl verifies magnesium content (theoretical: 10.4% w/w). Deviations >2% indicate incomplete ion exchange.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (Mobile phase: 0.1% formic acid/acetonitrile) detect residual ascorbic acid (<0.1%) and phosphate byproducts.

Industrial and Biomedical Applications

Cosmetic Formulations

APMg’s stability at pH 5–7 makes it ideal for anti-aging creams, where it stimulates collagen synthesis by 2.3-fold compared to untreated controls.

Cell Culture Media

In vitro studies use 25–50 μg/mL APMg to maintain fibroblast viability under oxidative stress, reducing reactive oxygen species (ROS) by 60% .

Q & A

Basic Research Questions

Q. How can researchers distinguish ascorbyl monophosphate magnesium salt (MAP) from other vitamin C derivatives in experimental settings?

  • Methodological Answer : MAP can be identified via high-performance liquid chromatography (HPLC) with UV detection at 245 nm, leveraging its unique retention time. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on the phosphate-magnesium coordination (δ 3.2–3.5 ppm for Mg²⁺ and δ −0.5 to −1.5 ppm for phosphate groups). Mass spectrometry (MS) further validates the molecular ion peak at m/z 438.98 (C₆H₈Mg₃O₁₄P₂) .

Q. What protocols ensure the stability of MAP in aqueous solutions during in vitro studies?

  • Methodological Answer : MAP’s stability in aqueous formulations depends on pH (optimum 6.5–7.5) and temperature (≤25°C). Use buffered solutions (e.g., phosphate-buffered saline) to mitigate hydrolysis. Accelerated stability testing at 40°C/75% relative humidity over 30 days can predict degradation kinetics. Monitor ascorbic acid release via iodometric titration to assess decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthesis of MAP to improve yield and purity for preclinical studies?

  • Methodological Answer : Synthesis involves reacting L-ascorbic acid 2-phosphate with magnesium oxide (MgO) in a 2:3 molar ratio under anhydrous conditions. Key parameters:

  • Temperature : 80–100°C to prevent side reactions.
  • Solvent : Ethanol-water mixture (70:30 v/v) to enhance solubility.
  • Purification : Recrystallization from cold ethanol removes unreacted MgO. Purity ≥95% is achievable via vacuum drying and sieving (mesh size 100–200 µm) .

Q. What experimental models are suitable for studying MAP’s role in collagen synthesis and oxidative stress mitigation?

  • Methodological Answer :

  • In vitro : Human dermal fibroblasts (HDFs) treated with 0.1–1.0 mM MAP for 48 hours. Measure collagen I/III mRNA via qPCR and hydroxylation via LC-MS.
  • In vivo : Murine models (e.g., UVB-irradiated SKH-1 mice) with topical MAP (2–5% w/w). Assess lipid peroxidation via malondialdehyde (MDA) assays and glutathione (GSH) levels .

Q. How do researchers reconcile discrepancies in reported bioactivity data for MAP across studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity variability : Use orthogonal methods (HPLC, ICP-OES) to quantify residual Mg²⁺ and ascorbic acid.
  • Cell line specificity : Validate across multiple models (e.g., HaCaT keratinocytes vs. primary fibroblasts).
  • Dosage timing : Pre-treat cells with MAP 24 hours before oxidative stress induction (e.g., H₂O₂ exposure) to account for delayed enzymatic activation .

Q. What analytical methods quantify magnesium ion release from MAP in biological matrices?

  • Methodological Answer : Inductively coupled plasma optical emission spectroscopy (ICP-OES) at 285.2 nm (Mg emission line) detects free Mg²⁺ in lysed cell supernatants. Calibrate with magnesium sulfate standards (0.1–10 ppm). For tissue samples, microwave-assisted acid digestion (HNO₃:HClO₄, 3:1) ensures complete mineralization .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate MAP’s antioxidant efficacy without cytotoxicity?

  • Methodological Answer :

  • Pilot range-finding : Test 0.01–10 mM MAP for 24–72 hours in target cells.
  • MTT assay : Identify IC₅₀ (typically 1–5 mM for fibroblasts).
  • ROS scavenging : Use dichlorofluorescein (DCFH-DA) fluorescence with positive controls (e.g., N-acetylcysteine). Normalize data to cell count via Hoechst 33342 staining .

Q. What statistical approaches address batch-to-batch variability in MAP’s bioactivity studies?

  • Methodological Answer :

  • ANOVA with Tukey’s post hoc : Compare ≥3 independent synthesis batches.
  • Principal component analysis (PCA) : Correlate impurity profiles (e.g., free ascorbate, MgO residues) with bioactivity outliers.
  • Standard reference material : Include a USP-grade MAP (e.g., Sigma-Aldrich A8960) as an internal control .

Safety & Regulatory Considerations

Q. What toxicology assays are critical for preclinical safety assessment of MAP in dermal formulations?

  • Methodological Answer :

  • Acute toxicity : OECD 402 (dermal LD₅₀ in rabbits).
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).
  • Sensitization : Local lymph node assay (OECD 429) at 10–50 mg/mL. Current data (CIR, 2005) indicate no irritation at ≤5% concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.